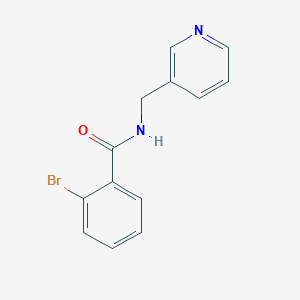
2-bromo-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3-pyridinylmethyl)benzamide, also known as BPNM, is a chemical compound that has been extensively studied for its potential use in scientific research. BPNM is a member of the benzamide family, which is known for its diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-pyridinylmethyl)benzamide involves the inhibition of the interaction between CBP and p300. CBP and p300 are transcriptional coactivators that are involved in the regulation of gene expression. This compound binds to the bromodomain of CBP, which is a protein-protein interaction domain that is involved in the recruitment of CBP to chromatin. By inhibiting the interaction between CBP and p300, this compound disrupts the normal function of CBP and alters gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the acetylation of histones, which is a key step in the regulation of gene expression. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
2-bromo-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of the interaction between CBP and p300, which makes it a valuable tool for investigating the role of CBP in various biological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, this compound also has some limitations. It has relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has not been extensively tested for its potential toxicity in vivo.
Future Directions
There are several future directions for research on 2-bromo-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the interaction between CBP and p300. Another area of interest is the investigation of the role of CBP in other biological processes, such as circadian rhythms and inflammation. Finally, there is also interest in the development of this compound-based therapeutics for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective inhibitor of the interaction between CBP and p300, and has a number of biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more potent and selective inhibitors and the investigation of its role in other biological processes.
Synthesis Methods
2-bromo-N-(3-pyridinylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-bromoaniline with 3-pyridinecarboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
2-bromo-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential use as a chemical probe to investigate the role of protein-protein interactions in various biological processes. This compound has been shown to selectively inhibit the interaction between the transcription factor CBP and its binding partner p300, which is involved in the regulation of gene expression. This compound has also been used to probe the role of CBP in the regulation of circadian rhythms and the development of cancer.
properties
IUPAC Name |
2-bromo-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFXTLWRRQGODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


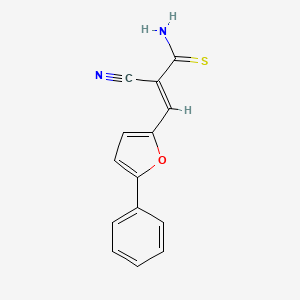
![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)
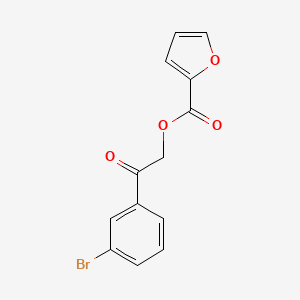
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)
![3-methyl-N-[3-(propionylamino)phenyl]butanamide](/img/structure/B5725536.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5725560.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)
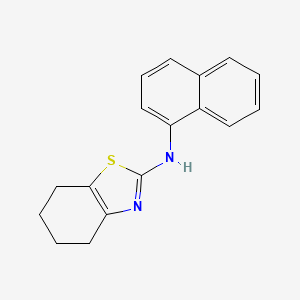
![N-(3-{N-[(2,3-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-methylbenzamide](/img/structure/B5725589.png)
![N-[4-(acetylamino)phenyl]-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5725600.png)
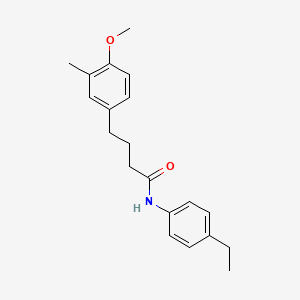
![N-cycloheptyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5725613.png)